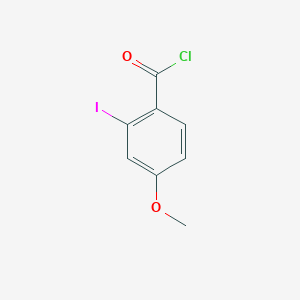

2-Iodo-4-methoxybenzoyl chloride

Description

Contextualization within Aromatic Acyl Halide Chemistry

Aromatic acyl halides, also known as aroyl halides, are a class of organic compounds derived from aromatic carboxylic acids by replacing the hydroxyl (-OH) group with a halogen. teacherinabox.org.au Their general structure consists of an aromatic ring attached to a carbonyl group, which is in turn bonded to a halide atom (R-CO-X). teacherinabox.org.auwikipedia.org Acyl chlorides are the most common and widely used among the acyl halides. wikipedia.org

The reactivity of aromatic acyl halides is dominated by the acyl chloride functional group. fiveable.me The carbonyl carbon has a significant partial positive charge, making it highly susceptible to attack by nucleophiles. fiveable.me This high reactivity makes them excellent acylating agents but also means they react readily with water, including atmospheric moisture. teacherinabox.org.aunoaa.gov

The synthesis of aromatic acyl halides typically involves the reaction of the corresponding carboxylic acid with a chlorinating agent. wikipedia.org Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅). teacherinabox.org.auwikipedia.orglibretexts.org Another method is the chlorination of the corresponding benzaldehyde (B42025) derivatives. google.com For instance, 4-methoxybenzoyl chloride can be synthesized from 4-methoxybenzoic acid using thionyl chloride or oxalyl chloride. chemicalbook.comprepchem.com

Table 1: Common Chlorinating Agents for Carboxylic Acids

| Reagent | Formula | Byproducts |

|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂ (gas), HCl (gas) |

| Oxalyl Chloride | (COCl)₂ | CO (gas), CO₂ (gas), HCl (gas) |

| Phosphorus Pentachloride | PCl₅ | POCl₃ (liquid), HCl (gas) |

Significance of Substituted Benzoyl Chlorides as Synthetic Precursors

Substituted benzoyl chlorides are cornerstone reagents in organic synthesis, serving as activated derivatives of benzoic acids. google.com The substituents on the aromatic ring significantly influence the compound's properties and reactivity, allowing for the construction of a diverse array of complex molecules. They are widely employed as intermediates in the production of pharmaceuticals, dyes, and plastics. google.com

These precursors readily undergo nucleophilic acyl substitution with a variety of nucleophiles to form important derivatives:

Esters: Reaction with alcohols yields esters. teacherinabox.org.au A highly efficient method for the benzoylation of alcohols uses benzoyl chloride and an amine base like TMEDA at low temperatures. organic-chemistry.org

Amides: Reaction with ammonia (B1221849) or primary/secondary amines produces amides. teacherinabox.org.aulibretexts.org

Aromatic Ketones: They are key reagents in Friedel-Crafts acylation reactions, where they react with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl group onto another aromatic ring. fiveable.me

The utility of substituted benzoyl chlorides extends beyond simple acylation. They can be precursors for other functional groups; for example, the corresponding benzoic acids can be quantitatively regenerated, which in turn can be used in reactions like the Schmidt rearrangement to form anilines. orgsyn.org Furthermore, benzoyl halides have found modern applications as efficient halide sources in the colloidal synthesis of advanced materials like lead-based halide perovskite nanocrystals. acs.org The choice of substituents is crucial, as seen with 4-methoxybenzoyl chloride, which is used in the synthesis of potential anti-cancer agents and materials for organic light-emitting diodes (OLEDs). sigmaaldrich.comchemicalbook.comfishersci.ca

Overview of the Research Landscape for 2-Iodo-4-methoxybenzoyl Chloride Analogues and Derivatives

Direct research literature specifically detailing the synthesis and reactivity of this compound is limited. However, its synthetic utility can be understood by examining its precursor, its analogues, and the predictable reactivity of its functional groups.

The logical precursor for this compound is 2-iodo-4-methoxybenzoic acid. A documented synthesis for this acid exists, starting from 4-methoxy-anthranilic acid. prepchem.com The process involves diazotization of the amino group, followed by a Sandmeyer-type reaction where the diazonium salt is treated with potassium iodide to introduce the iodine atom onto the aromatic ring. prepchem.com The resulting 2-iodo-4-methoxybenzoic acid can then be converted to the target acyl chloride using standard chlorinating agents like thionyl chloride. libretexts.org

The reactivity of this compound is conferred by its three key features: the acyl chloride, the methoxy (B1213986) group, and the iodine atom. The acyl chloride group allows for standard acylation reactions to form esters and amides. teacherinabox.org.au The iodine atom, particularly when positioned ortho to the acyl chloride, is significant. Halogen atoms on a benzene (B151609) ring, especially iodine, are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl structures. The methoxy group, as an electron-donating group, can influence the reactivity of the aromatic ring in subsequent reactions.

The table below compares this compound with some of its structural analogues.

Table 2: Comparison of this compound and Its Analogues

| Compound | Molecular Formula | Key Features | Common Applications/Reactions |

|---|---|---|---|

| This compound | C₈H₆ClIO₂ | Acyl chloride, ortho-iodo, para-methoxy sigmaaldrich.comsigmaaldrich.com | Precursor for esters, amides; potential for cross-coupling reactions. |

| 2-Iodobenzoyl chloride | C₇H₄ClIO | Acyl chloride, ortho-iodo | Used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), Ullmann-type cyclizations, and synthesis of bioactive molecules. |

| 4-Methoxybenzoyl chloride (p-Anisoyl chloride) | C₈H₇ClO₂ | Acyl chloride, para-methoxy sigmaaldrich.com | Acylating agent for alcohols and amines; precursor for heterocyclic compounds, ligands, and bioactive molecules like echinoside A. sigmaaldrich.comchemicalbook.com |

| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | Acyl chloride, para-chloro | Used in esterification reactions, such as the synthesis of 4-formyl-2-methoxyphenyl-4-chlorobenzoate from vanillin. fip.org |

Derivatives of this compound would be valuable in medicinal chemistry and materials science. For example, reacting it with various phenols or anilines could generate a library of ester and amide derivatives. The presence of the iodo-substituent on these derivatives provides a reactive handle for further molecular elaboration through cross-coupling chemistry, allowing for the synthesis of highly functionalized and structurally diverse target molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO2/c1-12-5-2-3-6(8(9)11)7(10)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNKFOJFQPPUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 2 Iodo 4 Methoxybenzoyl Chloride

Acylation Reactions with Nucleophiles

The acyl chloride group in 2-Iodo-4-methoxybenzoyl chloride is a highly reactive center for nucleophilic acyl substitution. This reactivity allows for the facile synthesis of a variety of carboxylic acid derivatives.

Esterification Reactions with Alcohols

The reaction of this compound with alcohols leads to the formation of the corresponding esters. This transformation is a classic example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. The reaction is typically vigorous and can even be violent at room temperature, producing the ester and hydrogen chloride gas. chemguide.co.ukchemguide.co.uk

The general mechanism involves the attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, which then abstracts the proton from the oxonium ion intermediate to yield the final ester product and hydrochloric acid. To drive the reaction to completion and neutralize the HCl byproduct, a base such as pyridine (B92270) or triethylamine (B128534) is often added. ugent.benih.gov

Recent advancements have explored catalyst-free and solvent-free conditions for the esterification of acyl chlorides, presenting a greener alternative to traditional methods. ugent.be Continuous flow microreactors have demonstrated excellent conversions and short reaction times for both aliphatic and phenolic alcohols. ugent.be

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Alcohol (R-OH) | 2-Iodo-4-methoxybenzoate ester | Typically in the presence of a base (e.g., pyridine, Et3N) or under catalyst-free flow conditions. ugent.benih.gov |

Amidation Reactions with Amines

Similar to esterification, this compound readily reacts with primary and secondary amines to form amides. This reaction is a cornerstone of organic synthesis due to the prevalence of the amide bond in pharmaceuticals and biologically active molecules. The high reactivity of the acyl chloride ensures that these reactions often proceed to high yields under mild conditions. acs.org

The mechanism mirrors that of esterification, with the nitrogen atom of the amine acting as the nucleophile. The initial nucleophilic attack forms a tetrahedral intermediate, which then collapses to expel the chloride ion. A second equivalent of the amine or an added base is required to neutralize the liberated HCl.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Amine (R-NH2 or R2NH) | N-substituted 2-Iodo-4-methoxybenzamide | Often carried out at room temperature with an excess of the amine or in the presence of a non-nucleophilic base. acs.org |

Anhydride (B1165640) Formation with Carboxylic Acids

The reaction of an acyl chloride with a carboxylic acid or its carboxylate salt provides a direct route to the synthesis of carboxylic acid anhydrides. masterorganicchemistry.comnih.gov In the case of this compound, reaction with a carboxylic acid in the presence of a base like pyridine results in the formation of a mixed anhydride. masterorganicchemistry.comnih.gov

The mechanism involves the deprotonation of the carboxylic acid by the base to form a carboxylate anion, which then acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. Subsequent elimination of the chloride ion yields the anhydride. Symmetrical anhydrides can be formed if the reacting carboxylate is derived from the same carboxylic acid as the acyl chloride. libretexts.org

| Reactant 1 | Reactant 2 | Product | Reaction Conditions |

| This compound | Carboxylic acid (R-COOH) | 2-Iodo-4-methoxybenzoic anhydride (or mixed anhydride) | Typically requires a base such as pyridine to facilitate the reaction. masterorganicchemistry.comnih.gov |

Reaction with Thiocyanates

Acyl chlorides can react with thiocyanate (B1210189) salts, such as potassium thiocyanate, to yield acyl isothiocyanates through a nucleophilic addition-elimination mechanism. sigmaaldrich.com This reaction provides a pathway to introduce the isothiocyanate functional group, which is a valuable synthon in organic chemistry.

Carbon-Halogen Bond Reactivity (C-I Bond)

The presence of an iodine atom on the aromatic ring of this compound opens up avenues for a different set of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition by various transition metal catalysts.

Transition Metal-Catalyzed Cross-Coupling Reactions

Aryl iodides are excellent substrates for a wide array of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. doabooks.org

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating biaryl compounds through the reaction of an organoboron compound with a halide. libretexts.orgyoutube.com In the context of this compound, the carbon-iodine bond serves as the reactive site for this transformation. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by transmetalation with a boronic acid or its ester and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. kochi-tech.ac.jp

The reactivity of the halide in Suzuki-Miyaura coupling follows the general trend I > Br > Cl. youtube.com This makes the iodo-substituted benzoyl chloride a highly reactive partner in this coupling reaction. While the acyl chloride functionality can also participate in Suzuki couplings to form ketones, the greater reactivity of the carbon-iodine bond allows for selective coupling at the aryl iodide position under appropriate conditions. mdpi.com The choice of palladium catalyst, ligands, base, and solvent system is crucial for optimizing the reaction yield and selectivity. kochi-tech.ac.jp

Table 1: Key Features of Suzuki-Miyaura Coupling

| Feature | Description |

| Reactants | Aryl or vinyl halide (e.g., this compound), Organoboron compound (e.g., arylboronic acid) |

| Catalyst | Palladium(0) complex |

| Key Steps | Oxidative addition, Transmetalation, Reductive elimination |

| Bond Formed | Aryl-Aryl (C-C) |

Sonogashira Coupling for Aryl-Alkyne Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, the reaction would proceed at the iodo-position to yield an aryl-alkyne derivative.

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org The reaction can often be carried out under mild conditions, including at room temperature. wikipedia.org The reactivity of the aryl halide follows the order I > Br > Cl > OTf, highlighting the suitability of this compound as a substrate. wikipedia.org

Table 2: Sonogashira Coupling Overview

| Feature | Description |

| Reactants | Aryl or vinyl halide (e.g., this compound), Terminal alkyne |

| Catalysts | Palladium(0) complex, Copper(I) salt (co-catalyst) |

| Key Steps | Oxidative addition, Transmetalation (from copper acetylide), Reductive elimination |

| Bond Formed | Aryl-Alkyne (C-C) |

Heck Reaction for Aryl-Alkene Bond Formation

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org In the case of this compound, the reaction would involve the coupling of the aryl iodide with an alkene.

The catalytic cycle of the Heck reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by the migratory insertion of the alkene into the palladium-carbon bond. libretexts.org A subsequent β-hydride elimination step forms the alkene product and a palladium-hydride species. libretexts.org The active catalyst is then regenerated by the action of a base. libretexts.org The Heck reaction is known for its high stereoselectivity, typically yielding the trans isomer. organic-chemistry.org The palladium catalyst can be supported by various ligands, and the reaction is carried out in the presence of a base. wikipedia.org

Kumada and Negishi Couplings

The Kumada and Negishi couplings are additional palladium- or nickel-catalyzed cross-coupling reactions that can utilize aryl halides like this compound.

The Kumada coupling was the first transition-metal-catalyzed cross-coupling reaction to be developed and involves the reaction of a Grignard reagent (organomagnesium halide) with an organic halide. organic-chemistry.org This method is advantageous for its use of readily available Grignard reagents. organic-chemistry.org

The Negishi coupling , on the other hand, employs an organozinc reagent as the coupling partner for the organic halide. A key advantage of Negishi coupling is its high functional group tolerance compared to Kumada coupling.

Hypervalent Iodine Chemistry and Oxidative Transformations

The iodine atom in this compound can be oxidized to a higher valence state, specifically to form hypervalent iodine compounds. These compounds, particularly those of iodine(III) (λ³-iodanes) and iodine(V) (λ⁵-iodanes), are valuable reagents in organic synthesis due to their oxidizing properties and environmentally benign nature. nih.govacs.org

Hypervalent iodine compounds are characterized by the iodine atom having more than the usual eight electrons in its valence shell. princeton.edu The bonding in these compounds is often described by the three-center, four-electron (3c-4e) bond model, which results in a linear arrangement of the ligands around the central iodine atom. acs.org This hypervalent bond is highly polarized, making these reagents potent electrophiles and oxidizing agents. nih.govacs.org

A common method for preparing hypervalent iodine compounds is the direct oxidation of iodoarenes. nih.gov For instance, an iodoarene can be chlorinated to form an (dichloroiodo)arene, a type of λ³-iodane. nih.gov These hypervalent iodine reagents can then be used to perform a wide range of oxidative transformations on other organic molecules. organic-chemistry.org The combination of mechanochemistry with hypervalent iodine chemistry is an emerging area of research. rsc.org

Mechanistic Investigations of Hydrolysis and Solvolysis Pathways

The hydrolysis and solvolysis of acyl chlorides, such as this compound, are fundamental reactions that involve the cleavage of the acyl-chloride bond by water or another solvent molecule (e.g., an alcohol). The mechanism of these reactions can vary depending on the structure of the acyl chloride and the nature of the solvent.

For many acyl chlorides, the solvolysis reaction proceeds through a nucleophilic addition-elimination mechanism. However, studies on the solvolysis of acetyl chloride have suggested an SN2-like mechanism. nih.gov This indicates a high sensitivity to nucleophilic attack by the solvent. nih.gov In the case of this compound, the presence of the electron-donating methoxy (B1213986) group and the bulky iodo group could influence the reaction pathway. A detailed mechanistic investigation would involve kinetic studies, analysis of solvent effects, and determination of product distributions in mixed solvent systems to elucidate the precise nature of the transition state and any potential intermediates.

Influence of Substituents (Iodo and Methoxy) on Aromatic Reactivity and Reaction Selectivity

The reactivity and selectivity of this compound in chemical reactions are profoundly influenced by the electronic and steric properties of its two substituents on the benzene (B151609) ring: the iodo group at position 2 and the methoxy group at position 4. These groups modulate the electron density of the aromatic ring and affect the electrophilicity of the carbonyl carbon in the benzoyl chloride moiety.

Conversely, the iodo group (-I) at the ortho-position is classified as a deactivating group. organic-chemistry.org Like all halogens, it exhibits a dual electronic influence: a strong electron-withdrawing inductive effect (-I) due to its electronegativity, and a weaker electron-donating resonance effect (+M) from its lone pairs. khanacademy.org Because the inductive effect outweighs the resonance effect, the iodo group withdraws electron density from the aromatic ring, making it less reactive towards electrophiles compared to unsubstituted benzene. organic-chemistry.org

The combined influence of these two opposing substituents on the aromatic ring's reactivity is a balance of their effects. The strong activating character of the para-methoxy group generally overrides the deactivating nature of the ortho-iodo group, rendering the ring as a whole activated towards electrophilic aromatic substitution compared to a monosubstituted iodobenzene.

In the context of the molecule's primary function as an acylating agent, the substituents affect the reactivity of the carbonyl carbon in the acyl chloride group. The electron-donating methoxy group tends to decrease the electrophilicity of the carbonyl carbon by pushing electron density towards it. In contrast, the electron-withdrawing iodo group increases its electrophilicity. The net electronic effect on the carbonyl group is a subtle interplay of these forces.

However, the most significant factor governing the reactivity at the acyl chloride function is the steric hindrance imposed by the bulky iodo atom at the ortho-position. This steric bulk physically obstructs the trajectory of incoming nucleophiles attempting to attack the carbonyl carbon, which can dramatically reduce reaction rates compared to less hindered benzoyl chlorides.

Regarding reaction selectivity, should an electrophilic aromatic substitution occur on the ring of this compound itself, the directing effects of the substituents would determine the position of the incoming electrophile. Both the methoxy and iodo groups are ortho-, para-directors. khanacademy.orgorganic-chemistry.org The powerful para-methoxy group strongly directs incoming electrophiles to its ortho positions (positions 3 and 5 of the ring). The ortho-iodo group directs to its own ortho and para positions (positions 3 and 6). The convergence of these directing effects strongly favors substitution at position 3, which is ortho to both substituents. Position 5 is also activated by the methoxy group but may experience some steric hindrance from the adjacent acyl chloride group.

Data Tables

Table 1: Electronic Properties of Substituents on the Benzene Ring

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Electronic Effect |

| Methoxy (-OCH₃) | 4 (para) | Weakly Withdrawing | Strongly Donating | Strongly Activating |

| Iodo (-I) | 2 (ortho) | Strongly Withdrawing | Weakly Donating | Weakly Deactivating |

Table 2: Influence of Substituents on Reactivity and Selectivity

| Feature | Methoxy (-OCH₃) Contribution | Iodo (-I) Contribution | Combined Influence |

| Aromatic Ring Reactivity (towards Electrophiles) | Increases reactivity (Activating) | Decreases reactivity (Deactivating) | Activated overall due to dominant methoxy group. |

| Carbonyl Carbon Reactivity (towards Nucleophiles) | Decreases electrophilicity (slower reaction) | Increases electrophilicity (faster reaction); Imposes significant steric hindrance (slower reaction) | Reactivity is significantly reduced due to steric hindrance from the ortho-iodo group. |

| Regioselectivity (for Electrophilic Aromatic Substitution) | Ortho-, para-director (directs to positions 3 & 5) | Ortho-, para-director (directs to positions 3 & 6) | Incoming electrophiles are strongly directed to position 3. |

Applications in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems (e.g., Pyrazoles, Quinazolinones)

While direct, specific examples of the use of 2-Iodo-4-methoxybenzoyl chloride in the synthesis of pyrazoles and quinazolinones are not extensively documented in publicly available research, the closely related compound, 4-methoxybenzoyl chloride, serves as a valuable proxy for understanding its potential. For instance, 1,3-diketones, which are precursors for pyrazole (B372694) synthesis, can be synthesized from 4-methoxybenzoyl chloride. sigmaaldrich.comchemicalbook.com This suggests a probable synthetic route where this compound could be employed to generate iodinated 1,3-diketone intermediates, which could then be cyclized with hydrazine (B178648) derivatives to yield 4-iodopyrazoles. The presence of the iodine atom offers a subsequent handle for further functionalization, a desirable feature in combinatorial chemistry and drug discovery.

Similarly, the synthesis of quinazolinone derivatives often involves the reaction of an anthranilic acid derivative with an acyl chloride. While specific literature on the use of this compound is scarce, the general reactivity of benzoyl chlorides in this context is well-established. The incorporation of the 2-iodo-4-methoxyphenyl moiety could lead to novel quinazolinone scaffolds with potentially unique biological activities, leveraging the iodo-substituent for further structural modifications through cross-coupling reactions.

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

Benzoyl chlorides are fundamental reagents in the synthesis of a wide range of bioactive molecules and pharmaceutical intermediates. google.com The structural motif of this compound is present in various complex molecules, indicating its potential as a key starting material. Although direct evidence of its use in the total synthesis of specific named bioactive compounds is limited in the current literature, its role as a precursor is implied by its commercial availability from suppliers of pharmaceutical intermediates. wikipedia.org The combination of the iodo and methoxy (B1213986) groups on the phenyl ring is a feature found in a number of compounds with interesting pharmacological profiles, suggesting that this compound is a valuable tool for medicinal chemists.

Role as a Key Intermediate in Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The acyl chloride functionality of this compound makes it a suitable candidate for participation in various MCRs. For example, it could potentially be used in Ugi or Passerini-type reactions, introducing the 2-iodo-4-methoxyphenyl scaffold into the resulting products. The presence of the iodine atom would then allow for post-MCR modifications, further diversifying the molecular library. While specific examples utilizing this compound in MCRs are not readily found, the general utility of acyl chlorides in these reactions is a strong indicator of its potential in this area.

Development of Novel Organic Materials (e.g., OLEDs, Photoresponsive Materials)

The development of novel organic materials for applications such as organic light-emitting diodes (OLEDs) and photoresponsive materials often relies on the synthesis of highly conjugated and functionalized aromatic compounds. Benzoyl chlorides are known to be used in the modification of materials for such applications. For instance, 4-methoxybenzoyl chloride has been used to modify indium tin oxide (ITO) cathodes for the fabrication of OLEDs. sigmaaldrich.com The introduction of an iodo-substituent, as in this compound, could offer a pathway to tune the electronic and photophysical properties of organic materials through subsequent cross-coupling reactions, potentially leading to materials with improved performance. The iodo-group can facilitate the introduction of other functional groups that can enhance properties like charge transport, luminescence, and photosensitivity.

Derivatization Strategies and Functional Group Interconversions of 2 Iodo 4 Methoxybenzoyl Chloride

The synthetic utility of 2-Iodo-4-methoxybenzoyl chloride is significantly enhanced by the diverse reactivity of its functional groups: the acyl chloride, the substituted aromatic ring, and the iodo and methoxy (B1213986) substituents. These sites allow for a wide range of derivatization strategies and functional group interconversions, enabling the generation of diverse chemical libraries for various applications.

Catalytic Transformations Involving 2 Iodo 4 Methoxybenzoyl Chloride

Photoredox Catalysis for Radical Precursor Generation

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. rsc.org Aryl iodides are particularly well-suited as radical precursors due to the relatively weak carbon-iodine bond, which can be cleaved via single-electron transfer (SET). scispace.com In the context of 2-Iodo-4-methoxybenzoyl chloride, the aryl iodide moiety serves as the primary site for radical generation.

The process is initiated by the excitation of a photocatalyst (PC) with visible light to its excited state (*PC). This excited state can then engage in a reductive quenching cycle. It transfers an electron to the this compound. This reduction leads to the formation of a radical anion, which rapidly fragments, cleaving the C–I bond to release an iodide anion and the corresponding 2-acyl-5-methoxyphenyl radical.

Alternatively, in an oxidative quenching cycle, a sacrificial electron donor is oxidized by the excited photocatalyst, generating a reduced photocatalyst (PC•-). This potent reducing agent can then transfer an electron to the this compound, again leading to the formation of the aryl radical after fragmentation. This radical can then participate in various synthetic transformations, such as C-C or C-heteroatom bond-forming reactions. scispace.com The choice of photocatalyst is critical, as its redox potential must be sufficient to reduce the aryl iodide. scispace.com

Table 1: Common Photocatalysts and Their Redox Potentials

| Photocatalyst | Abbreviation | E(PC*/PC•-) (V vs SCE) | E(PC•+/PC) (V vs SCE) |

|---|---|---|---|

| Tris(bipyridine)ruthenium(II) | [Ru(bpy)₃]²⁺ | +0.77 | -1.33 |

| Iridium(III)phenylpyridinate | [Ir(ppy)₃] | -1.73 | +0.31 |

| 4-CzIPN | 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene | -1.06 | +1.35 |

This table presents representative data for common photocatalysts and is for illustrative purposes.

Organocatalysis in Acylation Reactions

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In acylation reactions involving this compound, nucleophilic organocatalysts are commonly employed. These catalysts activate the acyl chloride, enhancing its electrophilicity and facilitating reactions with nucleophiles under mild conditions.

One major class of catalysts for this purpose is N-Heterocyclic Carbenes (NHCs). The NHC adds to the electrophilic carbonyl carbon of this compound, displacing the chloride ion. This forms a highly reactive acyl-azolium intermediate, often referred to as a "Breslow intermediate." This intermediate is a potent acylating agent that can react with a wide range of nucleophiles, such as alcohols or amines, to form esters or amides, respectively. The catalyst is regenerated upon completion of the acylation.

Another common strategy involves the use of chiral 4-dimethylaminopyridine (B28879) (DMAP) analogues or chiral amines. mdpi.com These catalysts function as nucleophilic catalysts, forming a chiral acylpyridinium or acylammonium salt with the this compound. This intermediate is more reactive than the parent acyl chloride and can transfer the acyl group to a nucleophile. The use of chiral catalysts enables the possibility of asymmetric acylation, leading to enantiomerically enriched products. beilstein-journals.org

Metal-mediated Catalytic Cycles (e.g., Palladium Catalysis)

The carbon-iodine bond in this compound makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. hzdr.de These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, begins with the oxidative addition of the aryl iodide (this compound) to a low-valent palladium(0) complex. This step forms a square planar palladium(II) intermediate. This is typically the rate-determining step of the cycle.

Following oxidative addition, a transmetalation step occurs. In this stage, an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium(II) complex, displacing the iodide. The final step is reductive elimination, where the two organic groups on the palladium complex couple and are expelled from the coordination sphere, forming the new C-C bond. This step also regenerates the active palladium(0) catalyst, allowing the cycle to continue. nih.gov The benzoyl chloride moiety generally remains intact under these conditions, allowing for the synthesis of complex, functionalized benzophenones or related structures.

Table 2: Illustrative Example of a Palladium-Catalyzed Suzuki Coupling

| Entry | Pd Source | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 75 |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 92 |

| 3 | PdCl₂(PPh₃)₂ | - | Cs₂CO₃ | DMF | 88 |

This table shows hypothetical data for the coupling of this compound with phenylboronic acid to illustrate the effect of reaction parameters.

Lewis Acid Catalysis in Transformations

Lewis acid catalysis is frequently used to activate carbonyl compounds, and this compound is no exception. wikipedia.org The most prominent application is in Friedel-Crafts acylation reactions. In this transformation, a Lewis acid coordinates to the carbonyl oxygen or, more commonly, to the chloride atom of the acyl chloride. nih.govfrontiersin.org

This coordination dramatically increases the electrophilicity of the carbonyl carbon by creating a highly reactive acylium ion or a polarized acyl chloride-Lewis acid complex. This powerful electrophile can then be attacked by an electron-rich aromatic ring (the nucleophile), such as benzene (B151609) or anisole, to form a new carbon-carbon bond. frontiersin.org

The initial product is a ketone complexed with the Lewis acid. A subsequent workup step with water is required to hydrolyze this complex, release the final ketone product, and decompose the Lewis acid catalyst. Stoichiometric amounts of the Lewis acid are often required because the catalyst complexes strongly with the ketone product. wikipedia.org Common Lewis acids for this purpose include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). nih.govfrontiersin.org The choice of Lewis acid can influence the reactivity and selectivity of the reaction. wikipedia.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Reactivity and Selectivity

(No data available)

Mechanistic Pathway Elucidation through Computational Modeling

(No data available)

Conformational Analysis and Stereochemical Insights

(No data available)

Advanced Spectroscopic and Structural Characterization Techniques Applied to Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including derivatives of 2-iodo-4-methoxybenzoyl chloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure confirmation.

In derivatives such as amides or esters synthesized from this compound, the aromatic region of the ¹H NMR spectrum is particularly informative. The substitution pattern on the benzene (B151609) ring—an iodine atom at position 2, a methoxy (B1213986) group at position 4, and the carbonyl derivative at position 1—creates a distinct set of signals for the three aromatic protons. Typically, these protons appear as a characteristic set of multiplets between 7.0 and 8.0 ppm. The methoxy group protons usually present as a sharp singlet around 3.8-4.0 ppm. Protons on the derivative moiety (e.g., on an N-aryl group in an amide) will have their own characteristic shifts.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shift for each unique carbon atom. The carbonyl carbon of the ester or amide derivative is typically found in the highly deshielded region of the spectrum, often between 165 and 175 ppm. The carbon bearing the iodine atom (C2) is significantly influenced by the halogen's electronegativity and size, while the carbon attached to the methoxy group (C4) and the methoxy carbon itself (around 55 ppm) are also readily identifiable. The remaining aromatic carbons appear in the typical range of 110-145 ppm. For instance, in a related compound, 2-iodo-N-phenylbenzamide, the carbon attached to the iodine atom (C-I) appears at approximately 92.6 ppm, while the carbonyl carbon is observed at 167.4 ppm. orgsyn.org

Detailed analysis of chemical shifts, signal integrations, and coupling constants (J-values) from both ¹H and ¹³C NMR spectra allows for the complete assignment of the molecular structure. Two-dimensional NMR techniques, such as COSY and HSQC, can further confirm the connectivity between protons and carbons. researchgate.net

Table 1: Representative NMR Data for a Benzoyl Chloride Derivative This table presents data for 2-iodo-N-phenylbenzamide, a structurally similar compound, to illustrate typical chemical shifts.

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H NMR | 7.90 (d) | Aromatic H adjacent to C=O |

| 7.64 (d) | Aromatic H | |

| 7.50 (dd) | Aromatic H | |

| 7.12-7.43 (m) | Phenyl group H's | |

| 7.61 (br s) | N-H proton | |

| ¹³C NMR | 167.4 | Carbonyl Carbon (C=O) |

| 142.3 | Aromatic C (C-C=O) | |

| 92.6 | Aromatic C (C-I) | |

| 120.3-140.2 | Other Aromatic Carbons |

Data sourced from a study on 2-iodo-N-phenylbenzamide. orgsyn.org

Mass Spectrometry (MS) for Fragmentation Analysis and Exact Mass Determination

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of derivatives of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.

In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) undergoes fragmentation. The fragmentation pattern is a reproducible fingerprint of the molecule. For a derivative like an N-aryl-2-iodo-4-methoxybenzamide, key fragmentation pathways would include:

Alpha-cleavage: The bond between the carbonyl group and the aromatic ring can break, leading to the formation of a stable 2-iodo-4-methoxybenzoyl cation.

Loss of CO: A common fragmentation pathway for carbonyl compounds is the loss of a neutral carbon monoxide molecule.

Cleavage at the Amide/Ester Bond: The bond between the carbonyl carbon and the nitrogen (in amides) or oxygen (in esters) is susceptible to cleavage. For example, in the mass spectrum of 2-iodo-N-phenylbenzamide, a major peak corresponds to the loss of the phenylamino (B1219803) group (•PhNH). orgsyn.org

Loss of Methoxy Group: Fragmentation can occur via the loss of a methyl radical (•CH₃) or a formaldehyde (B43269) molecule (CH₂O) from the methoxy group.

Loss of Iodine: Cleavage of the C-I bond can lead to a fragment corresponding to the loss of an iodine radical.

Electrospray ionization (ESI), often coupled with high-performance liquid chromatography (LC-MS), is a softer ionization technique that typically yields the protonated molecule [M+H]⁺, allowing for precise molecular weight determination. researchgate.net High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion or protonated molecule with high precision (typically to four or more decimal places). This allows for the calculation of the elemental formula, confirming the presence of iodine, chlorine (from the parent acyl chloride if unreacted), oxygen, nitrogen, and carbon in the expected ratios.

Table 2: Expected Fragmentation in Mass Spectrometry of a Hypothetical 2-Iodo-4-methoxybenzamide Derivative

| Ion | Description of Loss | Significance |

| [M]⁺ | Molecular Ion | Confirms molecular weight |

| [M-R₂N•]⁺ | Loss of the amine radical from an amide | Indicates the structure of the amide portion |

| [M-OR]⁺ | Loss of the alkoxy radical from an ester | Indicates the structure of the ester portion |

| [M-I•]⁺ | Loss of iodine radical | Confirms presence of iodine |

| [M-CO]⁺ | Loss of carbon monoxide | Characteristic of carbonyl compounds |

| [M-CH₃•]⁺ | Loss of methyl radical from methoxy group | Confirms presence of methoxy group |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For derivatives of this compound, the IR spectrum provides clear evidence of the key structural features.

The most prominent absorption band in the IR spectrum of these derivatives is the carbonyl (C=O) stretch. chemicalbook.com Its position is diagnostic of the specific derivative:

Amides (R-CO-NR'₂): The C=O stretch (Amide I band) typically appears in the range of 1630-1680 cm⁻¹.

Esters (R-CO-OR'): The C=O stretch is found at higher wavenumbers, usually between 1735-1750 cm⁻¹.

Other significant absorption bands include:

C-O Stretch: The asymmetric C-O-C stretch of the aryl-methoxy group appears around 1250 cm⁻¹. A symmetric stretch is also present near 1020-1040 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions from the stretching of the carbon-carbon bonds in the aromatic ring occur in the 1450-1600 cm⁻¹ region.

N-H Stretch: For secondary amides, a characteristic N-H stretching vibration is observed as a sharp peak in the 3300-3500 cm⁻¹ region. orgsyn.org

C-I Stretch: The stretching vibration of the carbon-iodine bond is expected to appear in the far-infrared region, typically between 500-600 cm⁻¹.

The presence and precise location of these bands confirm the successful conversion of the acyl chloride into the desired amide or ester derivative and verify the integrity of the other functional groups in the molecule. thermofisher.com

Table 3: Characteristic IR Absorption Frequencies for Derivatives of this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (Amide) | C=O Stretch | 1630 - 1680 |

| Carbonyl (Ester) | C=O Stretch | 1735 - 1750 |

| Amine (Secondary Amide) | N-H Stretch | 3300 - 3500 |

| Aryl Ether | Asymmetric C-O-C Stretch | ~1250 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Iodide | C-I Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination

A crystallographic study would reveal:

Molecular Geometry: The exact bond lengths (e.g., C=O, C-N, C-O, C-I) and the angles between atoms, confirming the expected planar geometry of the benzene ring and the geometry around the carbonyl carbon.

Conformation: It would determine the dihedral angle between the plane of the aromatic ring and the plane of the amide or ester group. This information is crucial for understanding steric hindrance and electronic interactions within the molecule.

Supramolecular Assembly: The analysis reveals how the molecules pack in the crystal lattice. It identifies intermolecular interactions, such as hydrogen bonds (e.g., between the N-H of an amide and the C=O of an adjacent molecule), halogen bonds (involving the iodine atom), and π-π stacking interactions between aromatic rings. researchgate.net These interactions are fundamental to the physical properties of the material, such as melting point and solubility.

While obtaining a single crystal suitable for X-ray diffraction can be a challenge, the resulting structural data is unparalleled in its detail and accuracy, providing the ultimate confirmation of the molecular structure. diva-portal.org

Future Research Perspectives and Emerging Trends

Sustainable Synthesis and Green Chemistry Approaches in its Preparation and Use

Future research will likely focus on making the synthesis of 2-Iodo-4-methoxybenzoyl chloride and its derivatives more environmentally friendly. frontiersin.org This includes replacing traditional chlorinating agents like thionyl chloride with greener alternatives or developing catalytic methods that avoid stoichiometric inorganic waste. pjoes.com The use of bio-based solvents, such as Cyrene™, in reactions involving acid chlorides is an emerging area that minimizes reliance on toxic solvents like DMF or dichloromethane (B109758). frontiersin.orgrsc.org Furthermore, developing reactions in aqueous media, despite the hydrolytic instability of acid chlorides, represents a significant green chemistry goal. tandfonline.com

Chemo- and Regioselective Functionalization Strategies

A major area of research is the development of highly selective methods to functionalize the molecule. The challenge lies in reacting one functional group (e.g., the acyl chloride) without affecting the other (the C-I bond), or vice versa. This requires careful selection of catalysts and reaction conditions. For example, developing new palladium or gold catalyst systems could allow for C-I bond coupling at temperatures low enough to prevent side reactions with the acyl chloride group. nih.govacs.org Conversely, enzymatic or chemoselective acylation methods could preserve the iodine for subsequent transformations.

Integration into Flow Chemistry Systems

The high reactivity of acyl chlorides makes them ideal candidates for continuous flow chemistry. nih.govresearchgate.net Flow reactors offer superior control over reaction parameters like temperature and mixing, which is crucial for managing the often exothermic reactions of acyl chlorides. nih.govmdpi.com Generating and using this compound on-demand in a flow system enhances safety by minimizing the amount of this reactive intermediate present at any given time. researchgate.netacs.org This approach also facilitates multi-step syntheses by "telescoping" reactions, where the output from one reactor flows directly into the next, avoiding the need for isolating and purifying intermediates. acs.org

Exploration of New Catalytic Systems for Enhanced Transformations

The development of novel catalysts is key to unlocking new reactivity for this compound. Research into more active and stable palladium catalysts for cross-coupling reactions continues to be a major focus. nih.gov Additionally, catalysts based on other metals like gold or copper are being explored for C-N and C-O bond-forming reactions with aryl iodides. acs.orgchemistryviews.org The use of iodine itself as a catalyst in oxidative transformations represents a green and sustainable alternative to transition metals for certain reactions. researchgate.net

Targeted Application in Specific Domains of Materials Science and Medicinal Chemistry

Future applications will likely be more targeted. In medicinal chemistry, this could involve using the building block to synthesize specific classes of protein kinase inhibitors or molecular probes where the iodine atom can serve as a halogen bond donor or a site for radiolabeling. acs.org In materials science, there is potential for its use in creating advanced materials, such as organic light-emitting diodes (OLEDs) or specialized polymers where the unique electronic and physical properties conferred by the iodo- and methoxy-substituents can be exploited.

Q & A

Q. What are the recommended methods for synthesizing 2-Iodo-4-methoxybenzoyl chloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves iodination of 4-methoxybenzoyl chloride using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. For example:

Start with 4-methoxybenzoic acid, convert to the acid chloride using thionyl chloride (SOCl₂) at 70–80°C for 4–6 hours .

Perform electrophilic iodination at the ortho position using ICl in dichloromethane (DCM) at 0–5°C to minimize side reactions.

Purification is critical due to potential byproducts (e.g., di-iodinated derivatives). Use fractional distillation (if liquid) or recrystallization in hexane/ethyl acetate (3:1) to isolate the product. Monitor purity via TLC (Rf ~0.5 in hexane:EtOAc 4:1) and confirm with melting point analysis (expected mp ~85–90°C, extrapolated from similar aryl iodides) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves (tested for >30 min resistance to chlorides), sealed goggles, and a lab coat .

- Ventilation : Use a fume hood to avoid inhalation of vapors, as benzoyl chlorides are corrosive and may release HCl upon hydrolysis .

- Storage : Keep in amber glass under inert gas (argon) at 2–8°C to prevent degradation. Separate from moisture and oxidizers .

- Spill Management : Neutralize spills with sodium bicarbonate and collect residue in a corrosion-resistant container .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer : Use a combination of techniques:

- NMR :

- ¹H NMR (CDCl₃): Expect aromatic peaks at δ 7.8–8.2 ppm (doublet for H-3 and H-5), δ 6.9–7.1 ppm (doublet for H-6), and a singlet for OCH₃ at δ 3.9 ppm.

- ¹³C NMR : Look for C=O at ~168 ppm and C-I at ~95 ppm .

- IR : Strong C=O stretch at ~1770 cm⁻¹ and C-I stretch at ~500 cm⁻¹.

- Mass Spec (EI) : Molecular ion cluster at m/z 292 (M⁺, considering ¹²⁷I isotope pattern) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing iodine and methoxy groups influence reactivity:

- Iodine : Increases electrophilicity of the carbonyl via inductive effects, accelerating reactions with amines or alcohols.

- Methoxy Group : Ortho/para-directing but deactivates the ring, reducing side reactions.

Experimental Design :

Perform kinetic studies using varying nucleophiles (e.g., aniline vs. ethanol) in THF at 25°C.

Monitor reaction progress via in situ FTIR to track carbonyl disappearance.

Compare rate constants (k) to computational (DFT) predictions of transition-state energies .

Q. How does the stability of this compound vary under different solvent systems?

- Methodological Answer : Stability is solvent-dependent due to hydrolysis sensitivity:

- Polar Protic Solvents (e.g., H₂O, MeOH) : Rapid hydrolysis to 2-iodo-4-methoxybenzoic acid (t₁/₂ < 1 hr at 25°C).

- Aprotic Solvents (e.g., DCM, THF) : Stable for >48 hrs if anhydrous.

Methodology :

Prepare 0.1 M solutions in 5 solvents (H₂O, MeOH, DCM, THF, DMF).

Monitor degradation via HPLC (C18 column, 254 nm) at 0, 6, 24, and 48 hrs.

Q. What computational approaches can predict the regioselectivity of this compound in electrophilic aromatic substitution (EAS)?

- Methodological Answer : Density Functional Theory (DFT) Workflow :

Optimize geometry of this compound using B3LYP/6-311+G(d,p).

Calculate Fukui indices (electrophilicity) to identify reactive sites.

Simulate EAS with NO₂⁺ or Br⁺: Iodine’s steric hindrance directs substitution to the para-methoxy position.

Validation : Compare computed activation energies with experimental product ratios from nitration trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.